molecular formula C14H10ClNO4 B7959892 Methyl 2-chloro-4-(2-nitrophenyl)benzoate

Methyl 2-chloro-4-(2-nitrophenyl)benzoate

Cat. No.: B7959892
M. Wt: 291.68 g/mol
InChI Key: UXSOWNXLOAHFTJ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-(2-nitrophenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl ester group, a chloro substituent, and a nitrophenyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-(2-nitrophenyl)benzoate typically involves the esterification of 2-chloro-4-(2-nitrophenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-chloro-4-(2-nitrophenyl)benzoic acid+methanolsulfuric acidMethyl 2-chloro-4-(2-nitrophenyl)benzoate+water\text{2-chloro-4-(2-nitrophenyl)benzoic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 2-chloro-4-(2-nitrophenyl)benzoic acid+methanolsulfuric acid​Methyl 2-chloro-4-(2-nitrophenyl)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-(2-nitrophenyl)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under mild pressure.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.

Major Products

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Reduction: 2-chloro-4-(2-aminophenyl)benzoate.

    Hydrolysis: 2-chloro-4-(2-nitrophenyl)benzoic acid.

Scientific Research Applications

Methyl 2-chloro-4-(2-nitrophenyl)benzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory or anticancer properties.

    Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-(2-nitrophenyl)benzoate depends on its specific application. In medicinal chemistry, for instance, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The nitrophenyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Methyl 2-chloro-4-(2-nitrophenyl)benzoate can be compared with similar compounds such as:

    Methyl 4-chloro-2-nitrobenzoate: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.

    Methyl 2-chloro-4-nitrobenzoate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

methyl 2-chloro-4-(2-nitrophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-20-14(17)11-7-6-9(8-12(11)15)10-4-2-3-5-13(10)16(18)19/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSOWNXLOAHFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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